molecular formula C4H8O3S B12935351 Tetrahydrofuran-2-sulfinic acid

Tetrahydrofuran-2-sulfinic acid

Cat. No.: B12935351
M. Wt: 136.17 g/mol
InChI Key: DTJSDLBAQTZMDY-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-sulfinic acid is an organosulfur compound characterized by the presence of a sulfinic acid group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tetrahydrofuran-2-sulfinic acid typically involves the reaction of tetrahydrofuran with sulfur dioxide and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the sulfinic acid group. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of catalytic hydrogenation processes or biocatalytic methods employing specific enzymes can be explored to achieve efficient production. These methods not only enhance the yield but also reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuran-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrahydrofuran-2-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-sulfinic acid involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The sulfinic acid group can interact with various molecular targets, including enzymes and proteins, influencing their activity and function. These interactions are crucial in mediating the compound’s biological and chemical effects .

Similar Compounds:

Uniqueness: this compound is unique due to its combination of a tetrahydrofuran ring and a sulfinic acid group, which imparts distinct chemical properties.

Properties

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

oxolane-2-sulfinic acid

InChI

InChI=1S/C4H8O3S/c5-8(6)4-2-1-3-7-4/h4H,1-3H2,(H,5,6)

InChI Key

DTJSDLBAQTZMDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)S(=O)O

Origin of Product

United States

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